10-Bromo-1-decyne
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Overview
Description
10-Bromodec-1-yne is an organic compound with the molecular formula C10H17Br . It is a brominated alkyne, characterized by the presence of a bromine atom attached to a decyne chain. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Bromodec-1-yne can be synthesized through several methods. One common approach involves the bromination of dec-1-yne using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 10-bromodec-1-yne may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in large quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
10-Bromodec-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions often occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst, or halogens like bromine (Br2) and chlorine (Cl2), are used under controlled conditions.
Coupling Reactions: Palladium catalysts, copper iodide (CuI), and bases like triethylamine (TEA) are typically employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted alkynes, alkenes, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Bromodec-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic agents often involves 10-bromodec-1-yne as a precursor or intermediate in drug synthesis.
Mechanism of Action
The mechanism by which 10-bromodec-1-yne exerts its effects involves the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, allowing the alkyne to react with nucleophiles or electrophiles. This reactivity makes it a valuable tool in chemical biology for modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
10-Bromodec-1-ene: Similar in structure but contains a double bond instead of a triple bond.
1-Bromodecane: A saturated alkane with a bromine atom, lacking the alkyne functionality.
10-Iododec-1-yne: An alkyne with an iodine atom instead of bromine, exhibiting different reactivity due to the halogen’s properties.
Uniqueness
10-Bromodec-1-yne is unique due to its combination of a bromine atom and a triple bond, which imparts distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
10-bromodec-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESFUICOMLXLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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